molecular formula C16H25BO3 B2634933 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1007215-44-2

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2634933
CAS No.: 1007215-44-2
M. Wt: 276.18
InChI Key: VCQBLKXOJXEGEK-UHFFFAOYSA-N
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Description

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Dehydrating Agents: Used in the synthesis of the compound to prevent hydrolysis.

    Acids and Bases: Used in hydrolysis reactions.

Major Products

Scientific Research Applications

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki–Miyaura coupling reactions. The presence of the dioxaborolane ring enhances its stability compared to other boronic acids and esters .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-9-12(11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBLKXOJXEGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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